Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

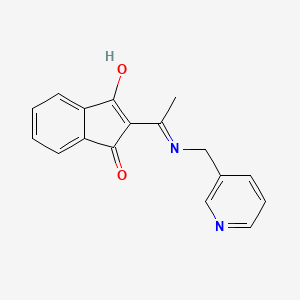

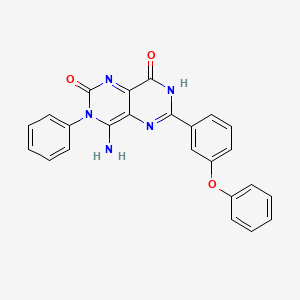

“Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.329. It contains an azetidine ring, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines, like the one in the requested compound, are known for their considerable ring strain, which drives their reactivity . This ring strain also makes the azetidine ring significantly more stable than that of related aziridines . The synthesis of azetidines has seen remarkable advances recently, with new [2+2] cycloaddition reactions being invented for azetidine synthesis . One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate” is characterized by the presence of an azetidine ring. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用

Synthesis of Heterocyclic Systems

Researchers have developed methods to synthesize various heterocyclic compounds using related chemical structures. For example, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used to prepare substituted fused pyrimidinones, highlighting its utility in the synthesis of complex heterocyclic systems (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Antimicrobial and Antitubercular Activities

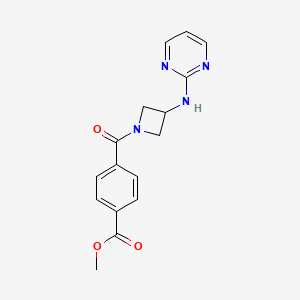

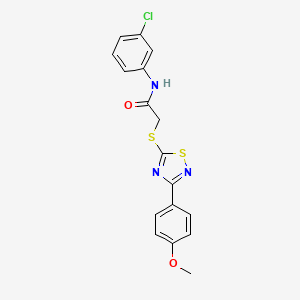

Another study synthesized 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives. These analogues were examined for their antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity, providing insights into designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

Herbicidal Applications

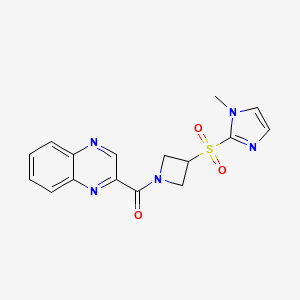

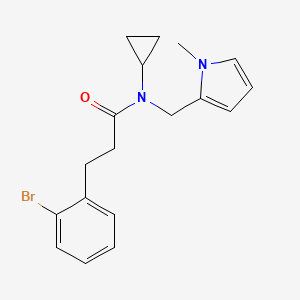

ZJ0273, a compound related to Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate, is used as a herbicidal ingredient for weed control. Its synthesis and the preparation of labeled analogues for studies on metabolism, mode of action, and environmental behavior highlight its importance in agricultural research (Zheng-Min Yang, Q. Ye, Long Lu, 2008).

Histamine H4 Receptor Ligands

Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) utilized related structures to develop compounds with potential anti-inflammatory and antinociceptive activities, indicating applications in pain management and inflammation (R. Altenbach, R. M. Adair, B. Bettencourt, et al., 2008).

将来の方向性

Azetidines have seen remarkable advances in their chemistry and reactivity recently . Future directions in the field include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

作用機序

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

The structurally similar compound imatinib binds to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate .

Result of Action

If the compound acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, leading to alterations in the cellular functions that these enzymes regulate .

特性

IUPAC Name |

methyl 4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-15(22)12-5-3-11(4-6-12)14(21)20-9-13(10-20)19-16-17-7-2-8-18-16/h2-8,13H,9-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCESSIVZCOBLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)